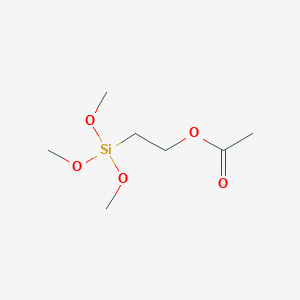
2-(Trimethoxysilyl)ethyl acetate
Descripción general
Descripción
2-(Trimethoxysilyl)ethyl acetate, also known as TMSEA, is an organosilicon compound . It has a molecular formula of C7H16O5Si and a molar mass of 208.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trimethoxysilyl group attached to an ethyl acetate group . The trimethoxysilyl group consists of a silicon atom bonded to three methoxy groups and an ethyl group .Chemical Reactions Analysis
Trimethylsilyl groups, such as the one in this compound, are known for their chemical inertness . They are often used in organic chemistry to increase the volatility of compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .Physical and Chemical Properties Analysis
This compound has a density of 1.061 g/cm3, a boiling point of 108-109°C at 27mm, a flash point of 56.3°C, and a vapor pressure of 0.607mmHg at 25°C . It is sensitive and reacts slowly with moisture/water .Aplicaciones Científicas De Investigación
Analytical Chemistry : Chaytor and Saxby (1982) developed a method for analyzing T-2 toxin in maize using gas chromatography-mass spectrometry, involving a process of homogenization with ethyl acetate, among other solvents, to extract the toxin for detection (Chaytor & Saxby, 1982).
Organic Synthesis : Bartlett and Schaap (1970) explored the use of ethyl acetate in the Reformatsky procedure for converting cinnamaldehyde into ethyl-3-hydroxy-5-phenyl-4-pentanoate, demonstrating its efficiency and time-saving benefits (Bartlett & Schaap, 1970).
Extraction of Natural Products : Lugemwa (2012) utilized a solvent system comprising ethyl acetate, ethyl alcohol, and water for extracting betulin from white birch bark and antioxidants from various spices and white oak chips, highlighting its efficacy in natural product extraction (Lugemwa, 2012).
Biotechnology : Kruis et al. (2020) engineered the mitochondrial Eat1 enzyme for enhanced ethyl acetate production in E. coli, demonstrating its industrial relevance as a biodegradable organic solvent (Kruis et al., 2020).
Green Chemistry : Vergaelen et al. (2020) reported the polymerization of 2-ethyl-2-oxazoline in ethyl acetate as a green alternative to acetonitrile and chlorobenzene, aiming for pharmaceutical compliance and environmental friendliness (Vergaelen et al., 2020).
Carbohydrate Chemistry : Crich and Bowers (2006) introduced the [1-cyano-2-(2-iodophenyl)]ethylidene group as an acetal-protecting group for carbohydrate thioglycoside donors, using ethyl acetate in the synthesis process (Crich & Bowers, 2006).
Mecanismo De Acción
Target of Action
2-(Trimethoxysilyl)ethyl acetate, an organosilicon compound, is primarily used as a crosslinking agent and adhesive in silicone rubber and silicone coatings . It enhances the adhesion and weather resistance of the coating .
Mode of Action
The compound interacts with its targets by forming covalent bonds, thereby improving the adhesion and weather resistance of the coating . It is also used as a wetting agent for semiconductor materials and an adhesive for photoresist in electronic materials .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of organosilicon compounds, serving as an intermediate .
Pharmacokinetics
It’s known that the compound reacts slowly with moisture/water , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of this compound is the enhancement of the adhesion and weather resistance of silicone rubber and silicone coatings . This is achieved through the formation of covalent bonds with the materials it is applied to .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound reacts slowly with moisture/water , suggesting that its efficacy and stability might be affected in humid environments. Therefore, it should be stored in a cool, ventilated, and dry place, away from strong light and heat sources .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(Trimethoxysilyl)ethyl acetate plays a significant role in biochemical reactions, particularly as a crosslinking agent and adhesive. It interacts with various enzymes, proteins, and other biomolecules to improve the adhesion and weather resistance of coatings . The compound’s interaction with biomolecules is primarily through the formation of covalent bonds, which enhances the stability and durability of the materials it is used in . Additionally, this compound can act as a wetting agent for semiconductor materials and an adhesive for photoresist, indicating its interaction with surface proteins and enzymes involved in these processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular signaling molecules . The compound’s ability to form covalent bonds with proteins and enzymes can lead to changes in their activity, thereby impacting cellular functions such as adhesion, proliferation, and differentiation . Furthermore, this compound’s role as a crosslinking agent can affect the structural integrity of cellular components, influencing overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound can bind to specific amino acid residues in enzymes, altering their conformation and activity . This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is sensitive to moisture and can react slowly with water, leading to hydrolysis and the formation of silanol groups . This degradation can affect the compound’s ability to form covalent bonds with biomolecules, thereby altering its biochemical and cellular effects . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of adhesion and structural integrity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular adhesion and structural integrity without causing significant toxicity . At high doses, this compound can lead to adverse effects such as enzyme inhibition, disruption of cellular signaling pathways, and toxicity . These threshold effects highlight the importance of dosage optimization in the application of this compound in various fields .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis and interaction with enzymes such as esterases and hydrolases . The compound can be metabolized to form silanol groups, which can further interact with other biomolecules . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism . The compound’s role in these pathways underscores its potential impact on cellular function and health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can bind to specific proteins that facilitate its movement across cell membranes and within cellular compartments . This transport and distribution are crucial for the compound’s ability to exert its biochemical and cellular effects . Additionally, the localization and accumulation of this compound within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to areas where it can interact with enzymes, proteins, and other biomolecules to exert its effects . This localization is essential for the compound’s activity and function, as it ensures that it reaches the appropriate sites within the cell to perform its biochemical roles .
Propiedades
IUPAC Name |
2-trimethoxysilylethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O5Si/c1-7(8)12-5-6-13(9-2,10-3)11-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXBQMDGNKCDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604045 | |
| Record name | 2-(Trimethoxysilyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72878-29-6 | |
| Record name | 2-(Trimethoxysilyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxyethyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


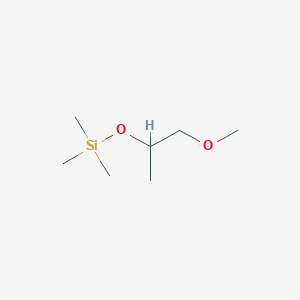
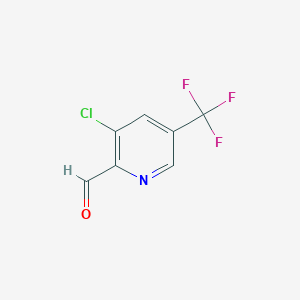
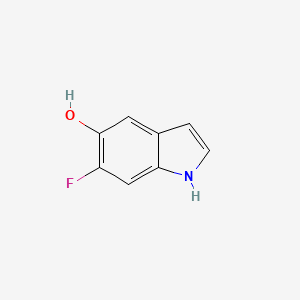
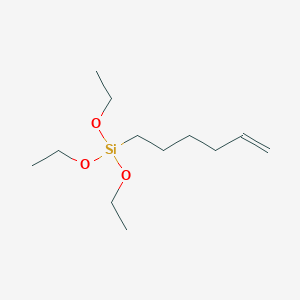
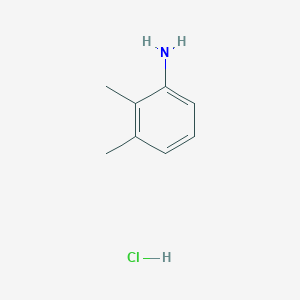
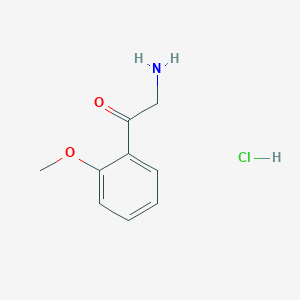

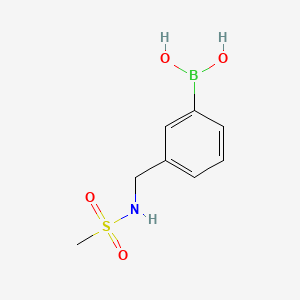

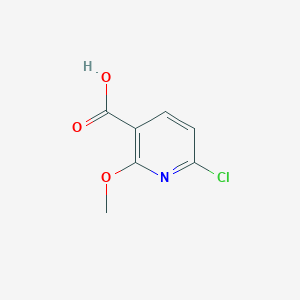


![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)

